molecular formula C10H10N2O B13569946 6-Amino-1-methyl-1,4-dihydroquinolin-4-one

6-Amino-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13569946
M. Wt: 174.20 g/mol
InChI Key: WFNPWRJBSJGJON-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a methyl group at the 1st position on the quinoline ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux temperature, while FeCl3 can act as a catalyst in toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties. For example, oxidation can yield quinoline-4-one derivatives, while substitution reactions can introduce new functional groups to the quinoline ring.

Scientific Research Applications

6-Amino-1-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: The compound has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Amino-1-methyl-1,4-dihydroquinolin-4-one include:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-amino-1-methylquinolin-4-one

InChI

InChI=1S/C10H10N2O/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,11H2,1H3

InChI Key

WFNPWRJBSJGJON-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)N

Origin of Product

United States

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